Broussonetone C

Description

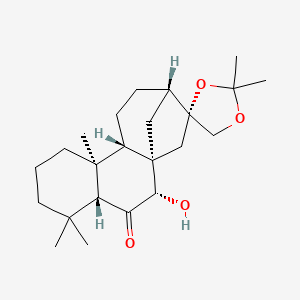

Broussonetone C is a diterpenoid compound isolated from the leaves of Broussonetia papyrifera (paper mulberry), a plant widely studied for its medicinal and cosmetic applications . It belongs to the abietane diterpenoid class, characterized by a tricyclic framework with varying oxygenated functional groups. While structurally related to other broussonetones (A and B), this compound is distinguished by its unique substitution pattern, which influences its biological activity and stability .

Properties

Molecular Formula |

C23H36O4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(1'R,2'S,4R,4'R,9'S,10'S,13'S)-2'-hydroxy-2,2,5',5',9'-pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]-3'-one |

InChI |

InChI=1S/C23H36O4/c1-19(2)9-6-10-21(5)15-8-7-14-11-22(15,18(25)16(24)17(19)21)12-23(14)13-26-20(3,4)27-23/h14-15,17-18,25H,6-13H2,1-5H3/t14-,15-,17+,18+,21-,22+,23-/m0/s1 |

InChI Key |

GPDYNSLXYAITQJ-SKUUYEPTSA-N |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1C(=O)[C@H]([C@]34[C@H]2CC[C@@H](C3)[C@]5(C4)COC(O5)(C)C)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1C(=O)C(C34C2CCC(C3)C5(C4)COC(O5)(C)C)O)C)C |

Synonyms |

broussonetone C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Broussonetone A and Broussonetone B

Broussonetones A, B, and C share a common abietane diterpenoid skeleton but differ in oxidation states and substituents (Table 1).

- Stability : Broussonetone A degrades significantly at 45°C, with only 30% remaining after 24 weeks . Similar thermal sensitivity is hypothesized for this compound, though experimental data are lacking.

- Biosynthetic Pathways: Broussonetones A and B are produced in Salvia spp. via oxidative dimerization of abietane precursors , while this compound in B. papyrifera likely arises from late-stage oxidation of a monomeric precursor .

Kazinol C and Broussonin C

These compounds, isolated from Broussonetia kazinoki, are functionally analogous to broussonetones but belong to the flavan class. Kazinol C exhibits stronger antioxidant activity than this compound, while Broussonin C shows anti-proliferative effects against cancer cells .

Comparison with Functionally Similar Compounds

Ferruginol

Ferruginol, an abietane diterpenoid from Salvia corrugata, shares a tricyclic core with this compound but lacks the C-3 ketone. It demonstrates antimicrobial and anti-inflammatory properties, contrasting with this compound’s focus on dermatological applications .

Agastol

Agastol, a 19(4→3)-abeo-abietane diterpenoid, is structurally closer to Broussonetone A. Its presence in Agastache rugosa and Salvia spp. highlights the taxonomic diversity of abietane derivatives compared to the Broussonetia-specific broussonetones .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Broussonetone C in plant extracts, and how can their accuracy be optimized?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection at 340 nm is widely used to quantify this compound, as it effectively captures flavonoid-related absorbance peaks . Thin-layer chromatography (TLC) can supplement HPLC for preliminary qualitative analysis. To enhance accuracy, researchers should:

- Calibrate instruments using purified this compound standards.

- Validate methods via spike-recovery tests to account for matrix effects in plant extracts.

- Monitor peak integrity over time to detect degradation, especially when stored above 4°C .

Q. How can researchers ensure reproducibility in isolating this compound from Broussonetia papyrifera?

- Methodological Answer : Follow protocols for solvent extraction (e.g., ethanol/water mixtures) and column chromatography using silica gel or Sephadex LH-20, as detailed in phytochemical studies . Document parameters such as solvent ratios, temperature, and centrifugation speeds. Include purity assessments via NMR and mass spectrometry, and cross-reference with published spectral data .

Q. What are the primary biological activities of this compound, and how are these assays standardized?

- Methodological Answer : this compound is evaluated for antityrosinase and antioxidant activities. Standardize assays by:

- Using mushroom tyrosinase for enzyme inhibition studies, with L-DOPA as a substrate.

- Employing DPPH or ABTS radical scavenging assays for antioxidant activity, with ascorbic acid as a positive control.

- Reporting IC50 values in triplicate to ensure statistical robustness .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the thermal degradation kinetics of this compound in plant extracts?

- Methodological Answer :

- Design : Conduct accelerated stability studies at 4°C, 25°C (RT), and 45°C over 24 weeks. Collect samples at fixed intervals (e.g., weeks 0, 4, 12, 24).

- Analysis : Monitor degradation via HPLC peak area reduction and correlate with activity loss using Arrhenius equations to predict shelf-life .

- Controls : Include inert atmosphere (N2) conditions to assess oxidative vs. thermal degradation pathways.

Q. What strategies resolve contradictions between in vitro antityrosinase activity and in vivo efficacy of this compound?

- Methodological Answer :

- Data Triangulation : Compare results across cell-based models (e.g., B16 melanoma cells), ex vivo skin models, and clinical trials.

- Bioavailability Studies : Evaluate absorption and metabolism using Caco-2 cell monolayers or murine models to identify pharmacokinetic barriers.

- Mechanistic Studies : Use molecular docking to assess binding affinity to human vs. mushroom tyrosinase isoforms, which may explain efficacy gaps .

Q. How can researchers apply the FINER criteria to formulate hypotheses about this compound’s role in oxidative stress pathways?

- Methodological Answer :

- Feasible : Prioritize assays with accessible tools (e.g., fluorescent ROS probes in cell cultures).

- Novel : Investigate synergistic effects with other phytochemicals (e.g., apigenin) from B. papyrifera.

- Ethical : Use animal models only after in vitro confirmation of safety (e.g., cytotoxicity assays).

- Relevant : Align with gaps in understanding natural tyrosinase inhibitors for dermatological applications .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50 and EC50 values.

- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.

- Report confidence intervals and effect sizes to contextualize biological significance beyond p-values .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., varying antioxidant activity across studies), conduct meta-analyses to identify confounding variables such as extraction solvents or assay protocols .

- Replicability : Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including raw data deposition in supplementary materials .

- Ethical Compliance : For in vivo studies, obtain institutional review board (IRB) approval and document animal welfare protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.